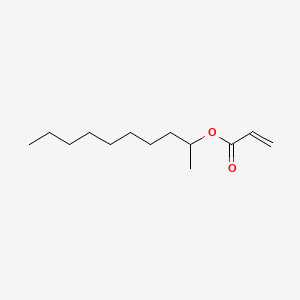
1-Methylnonyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnonyl acrylate is an organic compound with the molecular formula C13H24O2. It is an ester derived from acrylic acid and 1-methylnonanol. This compound is part of the acrylate family, known for their applications in polymer chemistry and materials science due to their reactive vinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylnonyl acrylate can be synthesized through the esterification of acrylic acid with 1-methylnonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and distillation columns to ensure high purity and yield of the final product. The use of azeotropic distillation can help in the efficient removal of water formed during the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnonyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 1-methylnonanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with water at elevated temperatures.
Addition Reactions: Various nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 1-methylnonanol.
Addition Reactions: Various substituted acrylates depending on the reactants used.
Applications De Recherche Scientifique
1-Methylnonyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants for enhanced performance.
Biomedical Applications: Potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of resins, plastics, and elastomers with specific mechanical and chemical properties.
Mécanisme D'action
The primary mechanism of action for 1-methylnonyl acrylate involves its ability to undergo polymerization and form cross-linked polymer networks. The vinyl group in the acrylate moiety is highly reactive, allowing for rapid polymerization in the presence of suitable initiators. This results in the formation of durable and flexible polymeric materials.
Comparaison Avec Des Composés Similaires
- 2-Ethylhexyl acrylate
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
Comparison: 1-Methylnonyl acrylate is unique due to its longer alkyl chain, which imparts different physical properties compared to shorter-chain acrylates. This results in polymers with distinct flexibility, hydrophobicity, and thermal stability. For example, 2-ethylhexyl acrylate and butyl acrylate are known for their flexibility and are commonly used in pressure-sensitive adhesives, while methyl acrylate and ethyl acrylate are used in coatings and paints for their hardness and durability.
Propriétés
Numéro CAS |
51443-72-2 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
decan-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clé InChI |
GUOJYIXWHMJFDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


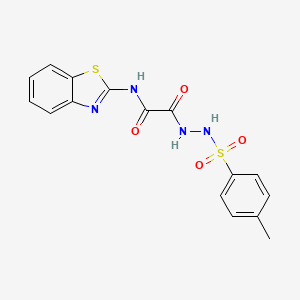


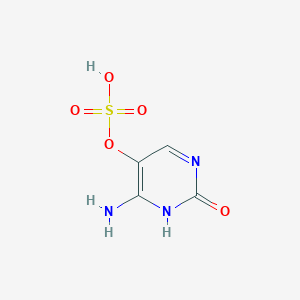

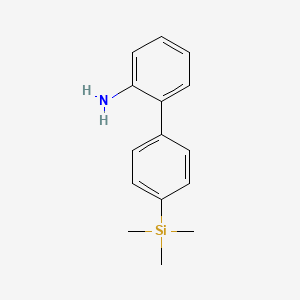
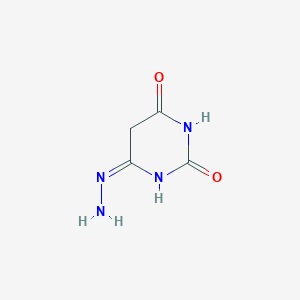
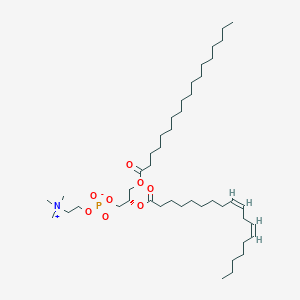

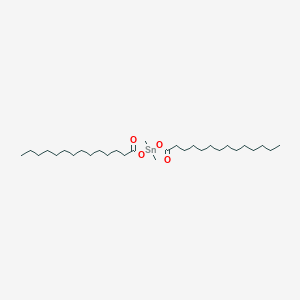
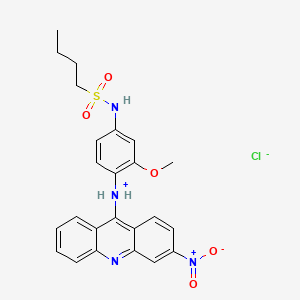
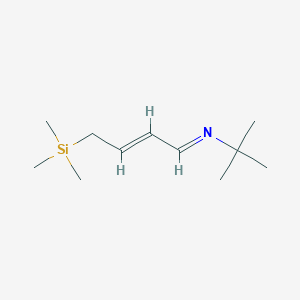
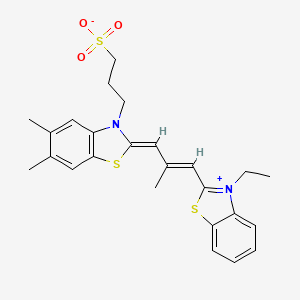
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
